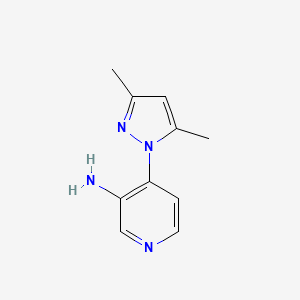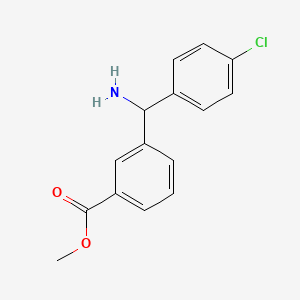![molecular formula C9H11NO3 B11726471 3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 5-position and a propanoic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(hydroxymethyl)pyridine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-(pyridin-2-yl)propanoic acid, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyridine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound can influence various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the hydroxymethyl group.
5-(Hydroxymethyl)pyridine: Contains the hydroxymethyl group but lacks the propanoic acid moiety.
Uniqueness
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid is unique due to the presence of both the hydroxymethyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-6-7-1-2-8(10-5-7)3-4-9(12)13/h1-2,5,11H,3-4,6H2,(H,12,13) |
InChI Key |
VAZLJAKUIOCKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


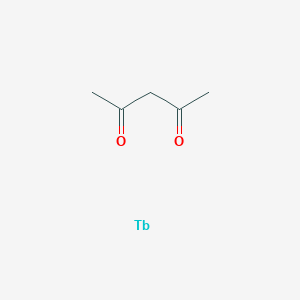
![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)
![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)
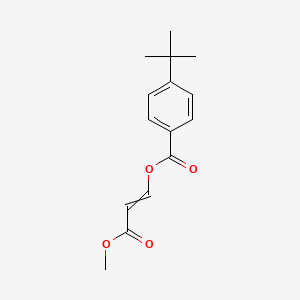
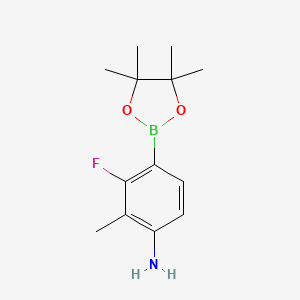
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
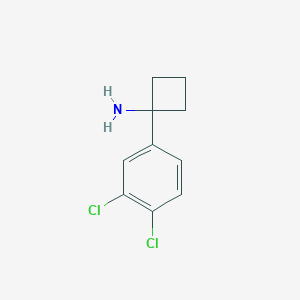
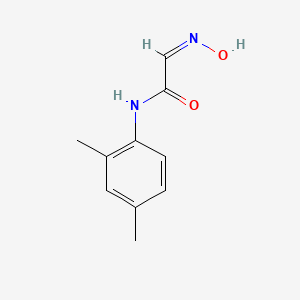
![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
